6-(Hydroxymethyl)pyridine-3-carboxamide

Description

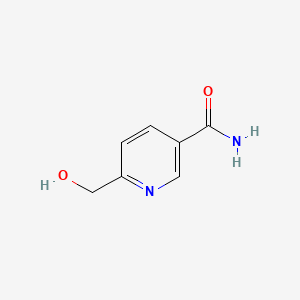

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)5-1-2-6(4-10)9-3-5/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDRYPLEVGPPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665592 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-49-0 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for 6 Hydroxymethyl Pyridine 3 Carboxamide

De Novo Synthesis Pathways and Strategies

The construction of the 6-(hydroxymethyl)pyridine-3-carboxamide scaffold can be approached through either the modification of a pre-existing pyridine (B92270) ring or the de novo assembly of the ring from acyclic precursors.

Multi-step linear syntheses typically commence with a commercially available, appropriately substituted pyridine building block. A plausible and common strategy involves the functionalization of 6-methylnicotinic acid or its derivatives.

One potential pathway begins with 6-methylnicotinic acid. The synthesis would proceed through two key transformations: amidation of the carboxylic acid and oxidation of the methyl group.

Amidation: The carboxylic acid at the 3-position is first converted into the primary carboxamide. This can be achieved through several standard methods. A common approach involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia (B1221849) (NH₃). Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to facilitate the direct amidation in the presence of an ammonia source.

Oxidation: The subsequent step involves the oxidation of the methyl group at the 6-position to a hydroxymethyl group. This transformation is often challenging due to the stability of the methyl group and the potential for over-oxidation to an aldehyde or carboxylic acid. A two-step process involving radical bromination of the methyl group using N-Bromosuccinimide (NBS) under UV irradiation or with a radical initiator like AIBN (Azobisisobutyronitrile) to form 6-(bromomethyl)pyridine-3-carboxamide, followed by nucleophilic substitution with a hydroxide (B78521) source or hydrolysis, can yield the desired product. A more direct, albeit potentially lower-yielding, method could involve selective oxidation using specific oxidizing agents.

Another viable route starts from 6-chloronicotinonitrile. This pathway involves nucleophilic substitution at the 6-position followed by hydrolysis of the nitrile group.

Functionalization of the 3-position: The nitrile group of 6-chloronicotinonitrile can be partially hydrolyzed to the carboxamide using controlled acidic or basic conditions, often with peroxide.

Introduction of the Hydroxymethyl Group: The chlorine atom at the 6-position can be substituted. A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig type reaction with a protected alcohol, could be employed. An alternative is the conversion of the chloro-substituent to a boronic ester via a Miyaura borylation, followed by oxidation to the hydroxyl group.

Convergent Synthesis: A convergent approach involves the de novo construction of the pyridine ring from simpler, acyclic fragments. The Hantzsch pyridine synthesis, or related methodologies like the Guareschi-Thorpe condensation, could be adapted for this purpose. beilstein-journals.org This would involve the condensation of three components: an aldehyde, a β-ketoester (or equivalent), and an ammonia source, where the precursors are pre-functionalized to bear the necessary groups or their protected forms. For instance, the synthesis could utilize a protected form of hydroxymethylacetaldehyde, ethyl cyanoacetate, and an enamine to construct the pyridine ring with the required substituents in place. This method offers flexibility but can be challenged by the regioselectivity of the condensation.

Divergent Synthesis: A divergent strategy would begin with a common, advanced intermediate that can be elaborated into a variety of final products. A suitable intermediate for this approach is 6-(hydroxymethyl)nicotinic acid. From this central precursor, one pathway would lead to the target compound, this compound, via the amidation methods previously described. Other pathways could diverge from this intermediate to produce esters, ketones, or other derivatives at the 3-position, allowing for the creation of a library of related compounds for further research.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound is contingent upon the meticulous optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and stoichiometry.

Catalysts play a pivotal role in many of the key transformations for synthesizing pyridine carboxamides.

Palladium Catalysts: For synthetic routes starting from halogenated pyridines (e.g., 6-chloronicotinic acid), palladium-based catalysts are essential for cross-coupling reactions. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands (e.g., XPhos, SPhos) are commonly used to form C-O or C-C bonds necessary to introduce the hydroxymethyl group or its precursor.

Biocatalysts (Enzymes): An increasingly attractive option, particularly for the oxidation of a methyl group, is the use of whole-cell biocatalysts or isolated enzymes. rsc.org Monooxygenases, such as xylene monooxygenase, have been shown to effectively hydroxylate methyl groups on aromatic rings. google.com Dehydrogenases can also be used for the controlled reduction of aldehydes, which might be intermediates in an oxidative pathway. google.com This approach offers high selectivity under mild conditions, avoiding the use of harsh chemical oxidants. rsc.org

Table 1: Comparison of Catalytic Systems in Analogous Pyridine Syntheses

| Catalyst Type | Reaction Type | Example Precursor | Conditions | Advantage | Reference |

| Palladium Acetate | Cross-Coupling | Halogenated Pyridine | DMF, 70-80°C, 12h | High efficiency for C-C/C-O bond formation | |

| Xylene Monooxygenase | Methyl-group Oxidation | 2,6-Lutidine | Aqueous buffer, 30°C | High selectivity, mild conditions | rsc.orggoogle.com |

| Copper(I) Iodide | Coupling | N/A | N/A | Alternative to Palladium, though sometimes lower yield |

The choice of solvent and the control of thermodynamic parameters are critical for optimizing reaction outcomes.

Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently employed in pyridine synthesis. evitachem.com These solvents are effective at dissolving polar reagents and stabilizing charged intermediates common in nucleophilic substitution and cross-coupling reactions. For biocatalytic steps, aqueous buffer systems are required to maintain enzyme activity. google.com

Reaction Thermodynamics: Temperature is a crucial parameter that must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts through side reactions or decomposition. For many steps in pyridine synthesis, temperatures are maintained in a specific range, for example, 60–80°C, to strike a balance between reaction velocity and product purity. In amidation reactions involving acyl chlorides, reactions are often initiated at low temperatures (e.g., 0°C) to control the initial exothermic reaction before being allowed to proceed at room temperature. nih.gov

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Effect | Optimized Condition Example | Rationale | Reference |

| Temperature | Affects reaction rate and byproduct formation | 60-80°C for coupling reactions | Balances kinetics with selectivity, minimizing decomposition | |

| Solvent | Influences reagent solubility and nucleophilicity | Polar aprotic (e.g., DMF) | Enhances reaction rates by stabilizing polar transition states | evitachem.com |

| Reagent Ratio | Controls stoichiometry and minimizes side products | Equimolar or slight excess of one reagent | Drives reaction to completion and avoids unreacted starting material |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. nih.gov

Key strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) like DMF or chlorinated solvents with more environmentally benign alternatives such as water, ethanol (B145695), or deep eutectic solvents is a primary goal. nih.govsemanticscholar.org

Biocatalysis: As mentioned, enzymatic transformations represent a cornerstone of green chemistry. semanticscholar.org The use of monooxygenases or other enzymes for the selective oxidation of the methyl group avoids the need for heavy metal oxidants or harsh reagents, generates less waste, and proceeds under mild, energy-efficient conditions (room temperature, atmospheric pressure). rsc.orggoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot reactions or multi-component reactions (MCRs), such as the Hantzsch synthesis, are inherently more atom-economical than multi-step linear syntheses that involve protection/deprotection steps and intermediate isolation. nih.govrsc.org

Alternative Energy Sources: The use of microwave irradiation or ultrasonic assistance can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. semanticscholar.org

Atom Economy and E-Factor Considerations

The principles of green chemistry, specifically atom economy and E-factor, are crucial in evaluating the sustainability of synthetic routes. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.comchegg.comlibretexts.org

For a hypothetical synthesis of this compound from methyl 6-(hydroxymethyl)nicotinate via amidation with ammonia, the atom economy would be high as the main byproduct is methanol, a relatively low molecular weight molecule. The reaction can be represented as:

C₈H₉NO₃ + NH₃ → C₇H₈N₂O₂ + CH₃OH

Table 1: Theoretical Atom Economy for the Amidation of Methyl 6-(Hydroxymethyl)nicotinate

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 6-(hydroxymethyl)nicotinate | C₈H₉NO₃ | 167.16 |

| Ammonia | NH₃ | 17.03 |

| This compound | C₇H₈N₂O₂ | 152.15 |

| Methanol | CH₃OH | 32.04 |

| Atom Economy (%) | 82.6% |

Sustainable Reagent and Solvent Selection

The selection of environmentally benign reagents and solvents is a cornerstone of sustainable chemical synthesis. In the described synthesis of the precursor methyl 6-(hydroxymethyl)nicotinate, the use of sodium borohydride (B1222165) is a common and effective reducing agent. chemicalbook.com However, from a green chemistry perspective, catalytic hydrogenation would be a more sustainable alternative as it often generates less waste.

The use of solvents such as tetrahydrofuran (B95107) (THF) and ethanol is prevalent in these synthetic steps. chemicalbook.com While ethanol is considered a greener solvent, THF is less desirable due to safety and environmental concerns. The exploration of alternative, more sustainable solvents is an area of active research in organic synthesis.

Biocatalysis presents a highly sustainable approach to the synthesis of related compounds. For example, the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine has been demonstrated using whole-cell biocatalysis, starting from the naturally occurring 2,6-lutidine. rsc.orgethz.ch This method avoids the use of harsh oxidizing and reducing agents and is performed in aqueous media at ambient temperatures. ethz.ch The application of similar enzymatic approaches for the selective hydroxylation and amidation of pyridine derivatives could offer a significantly more sustainable route to this compound.

Roles as a Synthetic Intermediate and Precursor for Complex Molecules

The presence of three distinct functional groups—the pyridine ring, the hydroxymethyl group, and the carboxamide group—makes this compound a valuable and versatile building block in organic synthesis.

Precursor in Heterocyclic Synthesis

The structure of this compound is a key component in the synthesis of more complex heterocyclic systems. The pyridine-3-carboxamide (B1143946) moiety is a prevalent feature in many biologically active molecules. nih.gov The "6-hydroxynicotinamide" core, a synonym for the target compound, has been incorporated into larger structures, such as N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide. researchgate.net In the synthesis of this larger molecule, this compound would serve as a crucial precursor, with its carboxamide nitrogen participating in a coupling reaction with a suitable thiazole (B1198619) derivative.

The development of novel pyridine heterocyclic hybrids often utilizes the reactivity of the functional groups present on the pyridine scaffold. nih.gov The hydroxymethyl group on this compound can be further oxidized to an aldehyde or a carboxylic acid, providing additional reactive handles for the construction of fused heterocyclic rings or for the introduction of other functionalities.

Building Block for Advanced Organic Structures

As a multifunctional organic building block, this compound can be employed in the modular assembly of advanced organic structures. The carboxamide group can participate in hydrogen bonding, influencing the supramolecular assembly and the conformational properties of the resulting molecules. The pyridine nitrogen provides a site for coordination with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

The synthesis of pyridine-3-carboxamide derivatives is a field of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govevitachem.com The strategic incorporation of the 6-(hydroxymethyl) group provides a point for further derivatization, allowing for the fine-tuning of the steric and electronic properties of the final molecule to enhance its biological activity or material properties.

Advanced Structural Elucidation and Computational Studies of 6 Hydroxymethyl Pyridine 3 Carboxamide

Spectroscopic Analysis for Detailed Structural Confirmation

The precise molecular structure of 6-(Hydroxymethyl)pyridine-3-carboxamide has been elucidated and confirmed through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxamide group. The benzylic protons of the hydroxymethyl group would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The amide protons are expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, typically in the range of δ 7.5-8.5 ppm. The hydroxyl proton signal is also expected to be a broad singlet, and its position can vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atoms directly attached to the nitrogen and the carboxamide group appearing at the lower field end. The carbon of the hydroxymethyl group is anticipated to have a chemical shift in the range of δ 60-70 ppm, while the carbonyl carbon of the carboxamide group would be significantly downfield, typically in the δ 165-175 ppm region.

Predicted NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~150-155 |

| H2 | ~8.8-9.0 (d) | - |

| C3 | - | ~135-140 |

| C4 | - | ~138-142 |

| H4 | ~8.1-8.3 (dd) | - |

| C5 | - | ~122-126 |

| H5 | ~7.4-7.6 (d) | - |

| C6 | - | ~158-162 |

| CH₂ | ~4.7-4.9 (s) | ~62-65 |

| OH | Variable (broad s) | - |

| C=O | - | ~166-170 |

| NH₂ | ~7.5-8.0 & 8.0-8.5 (broad s) | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (molecular weight: 152.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 152.

The fragmentation of this molecule under electron ionization is predicted to follow pathways characteristic of aromatic amides and benzyl alcohols. Key predicted fragmentation patterns include:

Loss of the amide group (-NH₂): This would result in a fragment ion at m/z 136.

Loss of the entire carboxamide group (-CONH₂): This would lead to a fragment ion at m/z 108.

Loss of the hydroxymethyl group (-CH₂OH): This cleavage would produce a fragment ion at m/z 121.

Alpha-cleavage of the hydroxymethyl group: Loss of a hydrogen atom from the hydroxymethyl group would result in a stable oxonium ion, with a fragment at m/z 151.

Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group: This would generate a pyridyl cation at m/z 107 and a neutral CH₂OH radical.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Predicted Fragment Ion | Predicted Neutral Loss |

|---|---|---|

| 152 | [M]⁺ | - |

| 151 | [M-H]⁺ | H |

| 136 | [M-NH₂]⁺ | NH₂ |

| 121 | [M-CH₂OH]⁺ | CH₂OH |

| 108 | [M-CONH₂]⁺ | CONH₂ |

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide are anticipated to appear as two distinct bands in the region of 3100-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is expected to be a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) should appear around 1600-1640 cm⁻¹. The O-H stretching of the hydroxymethyl group would be a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the pyridine ring is expected to be a strong band in the Raman spectrum, typically around 1000 cm⁻¹. The C=O stretching vibration may also be Raman active.

Predicted Vibrational Spectroscopy Data:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (amide) | ~3100-3500 | Weak | Medium-Strong |

| O-H Stretch (alcohol) | ~3200-3600 (broad) | Weak | Medium |

| C-H Stretch (aromatic) | ~3000-3100 | Strong | Medium |

| C=O Stretch (Amide I) | ~1650-1680 | Medium | Strong |

| N-H Bend (Amide II) | ~1600-1640 | - | Medium |

| Pyridine Ring Vibrations | ~1400-1600 | Strong | Medium-Strong |

| C-O Stretch | ~1000-1200 | Medium | Strong |

Conformational Analysis and Stereochemical Considerations

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the substituent groups to the pyridine ring.

Rotational Barriers and Preferred Conformations

Computational studies on analogous molecules, such as nicotinamide (B372718), have provided insights into the rotational barriers and preferred conformations of pyridine carboxamides.

Rotation around the Pyridine-Carboxamide Bond: The rotation around the C3-C(O) bond is of particular interest. Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted. However, the rotation of the entire carboxamide group relative to the pyridine ring is a key conformational feature. Computational modeling, likely using Density Functional Theory (DFT), would be employed to calculate the energy profile of this rotation. The preferred conformation is expected to be one where the steric hindrance between the carboxamide group and the adjacent ring proton (H2 or H4) is minimized. Two main planar conformations are possible: one where the carbonyl group is syn to the C4-H bond and another where it is anti. The relative energies of these conformers would determine the dominant conformation in the ground state.

Rotation around the Pyridine-Hydroxymethyl Bond: Rotation around the C6-CH₂ bond is also possible. The rotational barrier is expected to be relatively low. The preferred conformation would likely be one that allows for favorable intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the pyridine nitrogen, or one that minimizes steric clashes with the adjacent ring proton (H5).

Predicted Rotational Barriers:

| Bond | Predicted Rotational Barrier (kcal/mol) | Method of Prediction |

|---|---|---|

| Pyridine-Carboxamide | 5-10 | Analogy to nicotinamide, DFT calculations |

| Pyridine-Hydroxymethyl | 2-5 | General principles, DFT calculations |

Intramolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound features both hydrogen bond donor and acceptor groups, specifically the hydroxymethyl group (-CH₂OH) and the carboxamide group (-CONH₂). This arrangement presents the potential for intramolecular hydrogen bonding. Theoretically, a hydrogen bond could form between the hydrogen atom of the hydroxymethyl group and the carbonyl oxygen of the carboxamide group, or the nitrogen atom of the pyridine ring. Such an interaction would lead to the formation of a pseudo-ring structure, influencing the molecule's conformational preference and stability.

A definitive analysis of the hydrogen bonding network would require crystallographic data or high-level computational studies to determine the precise bond angles, bond lengths, and energies associated with these potential interactions.

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations are powerful tools for investigating the properties of molecules at the electronic level. These theoretical methods can provide insights into molecular structure, stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometry. This calculation would yield key structural parameters, including bond lengths and bond angles. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound in various environments, such as in a solvent. MD simulations model the movement of atoms over time, providing a detailed view of conformational changes and intermolecular interactions. Such simulations would reveal how the molecule interacts with solvent molecules and how its internal hydrogen bonding network behaves in a dynamic system.

HOMO/LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, a HOMO/LUMO analysis would involve calculating the energies of these orbitals. The resulting data would be used to predict the molecule's reactivity in various chemical reactions.

Table 1: Hypothetical HOMO/LUMO Energy Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. These predicted frequencies help in the assignment of experimental IR spectra. For this compound, key vibrational modes would include the O-H stretch of the alcohol, N-H stretches of the amide, the C=O stretch of the amide, and various C-C and C-N vibrations within the pyridine ring.

NMR Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Analog Development of 6 Hydroxymethyl Pyridine 3 Carboxamide

Chemical Modification Strategies

Chemical modification strategies for 6-(Hydroxymethyl)pyridine-3-carboxamide are designed to systematically alter its structure to enhance desired characteristics. These modifications focus on functionalizing its reactive sites to create a library of derivatives with varied electronic, steric, and hydrogen-bonding profiles.

Functionalization at the Hydroxymethyl Moiety

Oxidation: The hydroxymethyl group can be oxidized under controlled conditions to yield the corresponding aldehyde or carboxylic acid. smolecule.com This transformation introduces a new reactive handle and changes the electronic nature of the substituent, from a neutral, hydrogen-bond donating group to an electron-withdrawing carbonyl or carboxyl group.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification reactions can be performed to introduce a range of alkyl or aryl substituents. These modifications allow for fine-tuning of lipophilicity and steric bulk.

Halogenation: Conversion of the hydroxyl group to a halomethyl group (e.g., chloromethyl) provides a reactive electrophilic site for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Substituent Effects on the Pyridine (B92270) Ring System

Introducing various substituents onto the pyridine ring can profoundly impact the electronic distribution and, consequently, the reactivity and interaction capabilities of the entire molecule. Research on related pyridine-3-carboxamide (B1143946) analogs has demonstrated the significance of these modifications. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro or chloro groups, to the pyridine ring or adjacent aromatic systems can enhance the molecule's ability to engage in specific interactions. For instance, in related structures, a chloro group at the para-position of an attached C-ring was found to improve target binding affinity. evitachem.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as alkyl or alkoxy groups, can increase the electron density of the pyridine ring. Studies on similar compounds have shown that electron-donating substitutions can modulate biological activity. researchgate.net

The strategic placement of these substituents is critical, as their position on the ring dictates their electronic influence and steric effects.

| Substituent Type | Position on Aromatic System | Observed Effect on Analogs | Reference |

| Chloro group | Para-position | Enhanced binding affinity | evitachem.com |

| Hydroxyl group | Ortho-position | Effective against specific pathogens | nih.govresearchgate.net |

| Electron-donating groups | C-ring | Increased antibacterial activity | researchgate.net |

Amide Nitrogen Modifications

The carboxamide group at the 3-position is a cornerstone of the molecule's structure and a key site for modification.

N-Alkylation/N-Arylation: The amide nitrogen can be substituted with various alkyl or aryl groups. This modification eliminates a hydrogen bond donor while introducing steric bulk, which can be used to probe the spatial requirements of binding pockets.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 6-(hydroxymethyl)nicotinic acid. evitachem.com This derivative provides a different charge and hydrogen bonding profile for further study.

Bioisosteric Replacement: The amide linkage is often crucial for biological activity. researchgate.netnih.gov However, it can be replaced with bioisosteres such as a thioamide, ester, or reversed amide to investigate the importance of the hydrogen bonding pattern and conformational rigidity of the original amide bond.

Synthesis of Analogs with Modified Core Structures

The synthesis of analogs often requires multi-step pathways to build the desired molecular architecture. researchgate.netnih.gov Cyclocondensation reactions are a common strategy for forming the core pyridine ring. For example, precursors like ethyl 3-oxobutanoate can react with a substituted aldehyde and an ammonia (B1221849) source to construct the nicotinic acid framework. evitachem.com Subsequent functional group interconversions, such as the amidation of a carboxylic acid or ester, complete the synthesis.

Another approach involves the condensation reaction between different substituted pyridine carboxaldehydes and reagents like semicarbazide (B1199961) or thiosemicarbazide (B42300) to produce semicarbazone and thiosemicarbazone derivatives, respectively. mdpi.com These methods allow for the creation of a diverse library of analogs by varying the starting materials. mdpi.com

Structure-Reactivity Relationships in Derivatives

The study of structure-activity relationships (SAR) is essential for understanding how specific structural modifications influence the chemical reactivity and properties of the derivatives. nih.gov Analysis of related pyridine-3-carboxamide analogs has shown that the type and position of substituents on the aromatic rings are critical determinants of their activity. researchgate.netnih.govnih.gov

For example, the combination of a hydroxyl group at the ortho position of one aromatic ring and a chloro group at the para position of another ring in an analog was found to be exceptionally effective in certain biological assays. nih.govresearchgate.net The amide linkage itself is often considered a key pharmacophore, contributing significantly to the molecule's potency through hydrogen bonding. researchgate.netnih.gov Molecular docking studies on these analogs help to elucidate the binding modes and rationalize the observed SAR, revealing that interactions like hydrogen bonds and π-π stacking are often involved. mdpi.comnih.gov

| Molecular Moiety | Modification | Impact on Reactivity/Properties | Reference |

| Hydroxymethyl Group | Oxidation to aldehyde/acid | Increases electrophilicity; alters electronic profile | smolecule.com |

| Pyridine Ring | Introduction of EWG (e.g., Chloro) | Enhances binding affinity through electronic effects | researchgate.netevitachem.com |

| Amide Nitrogen | N-substitution | Alters steric profile and hydrogen bonding capacity | evitachem.com |

| Core Structure | Bioisosteric replacement of amide | Probes the importance of the amide bond for activity | researchgate.netnih.gov |

Regioselective and Stereoselective Synthesis of Derivatives

Achieving regioselectivity is a significant challenge in the synthesis of substituted pyridines. The development of one-pot, multi-component reactions is a valuable strategy for controlling the placement of functional groups on the heterocyclic core. researchgate.net For instance, the reaction of a β-ketoester, an arylglyoxal, and a nitrogen source like hydrazine (B178648) hydrate (B1144303) can lead to the regioselective formation of substituted pyridazine (B1198779) derivatives, a related heterocyclic system. researchgate.net

In the context of this compound, controlling the position of new substituents during electrophilic aromatic substitution or other ring functionalization reactions is crucial. The inherent electronic nature of the pyridine ring and the directing effects of the existing substituents must be carefully considered. Advanced synthetic methods, such as those using transition-metal catalysis or borane (B79455) adducts, can offer precise control over the regioselectivity of C-H functionalization on the pyridine ring. rsc.org While the target molecule is achiral, the introduction of chiral centers during derivatization would necessitate stereoselective synthetic methods to isolate specific enantiomers or diastereomers for evaluation.

Molecular and Cellular Interaction Studies of 6 Hydroxymethyl Pyridine 3 Carboxamide Non Clinical Focus

Investigation of Molecular Targets and Binding Mechanisms (In Vitro/In Silico)

Enzyme Interaction and Modulation Studies (e.g., inhibition kinetics in vitro)

No specific studies detailing the interaction of 6-(Hydroxymethyl)pyridine-3-carboxamide with any enzyme, including data on inhibition kinetics, were identified.

Research on other related pyridine (B92270) carboxamide derivatives has shown varied enzyme inhibition activities. For instance, a series of pyridine carboxamide and carbothioamide derivatives were investigated as urease inhibitors, with some compounds showing significant activity. mdpi.com Another study focused on pyridine-3-carboxamide (B1143946) analogs as potential agents against bacterial wilt in tomatoes, though specific enzyme kinetics were not the focus. nih.govresearchgate.net However, these findings are not directly applicable to this compound.

Receptor Binding Profiling (Cell-free or isolated protein systems)

No data from cell-free or isolated protein system assays are available to define a receptor binding profile for this compound.

Protein-Ligand Interaction Dynamics (Computational and biophysical)

There are no published computational or biophysical studies, such as molecular docking or hydrogen-deuterium exchange mass spectrometry, that specifically analyze the interaction dynamics between this compound and any protein target. nih.govresearchgate.net

Cellular Pathway Perturbation Analysis (In Vitro Cell Line Models)

Effects on Metabolic Pathways

No research was found that investigated the effects of this compound on metabolic pathways in any in vitro cell line model. Studies on other compounds, such as 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), have explored roles in nicotine (B1678760) degradation pathways, but this is unrelated to the compound . nih.govresearchgate.net

Influence on Cell Signaling Cascades

There is no available information from in vitro cell line studies regarding the influence of this compound on specific cell signaling cascades. While other novel 6-dialkylaminopyrimidine carboxamides have been studied for their mechanism of action, these results cannot be extrapolated. nih.gov

Gene Expression Modulation (Transcriptomic studies in cell cultures)

Currently, there is a notable lack of publicly available transcriptomic studies specifically investigating the gene expression modulation by this compound in cell cultures. While research on the parent compound, nicotinamide (B372718), has shown that it can influence the expression of genes involved in various cellular processes, including defense mechanisms, epigenetic processes, and androgen biosynthesis, direct evidence for this compound is not available in peer-reviewed literature. google.com

Future transcriptomic analyses would be invaluable to elucidate the specific pathways and gene networks affected by this compound. Such studies would likely involve treating relevant cell lines with this compound and performing RNA-sequencing to generate comprehensive gene expression profiles. The resulting data would need to be analyzed for differentially expressed genes and subjected to pathway and gene ontology analysis to understand the compound's molecular effects.

Antimicrobial and Antiviral Mechanism Research (In Vitro Studies)

Detailed in vitro studies on the specific antimicrobial and antiviral mechanisms of this compound are not extensively documented in the current scientific literature. However, the broader class of pyridine-3-carboxamide derivatives has been a subject of interest in antimicrobial research.

Bacterial Growth Inhibition Mechanisms (e.g., cell wall, DNA synthesis)

While specific studies on this compound are lacking, research on related pyridine-3-carboxamide-6-yl-ureas has identified bacterial DNA gyrase as a key target. These related compounds have been shown to inhibit the ATPase sub-unit of DNA gyrase, an essential enzyme for bacterial DNA replication. This suggests a potential, yet unconfirmed, mechanism of action for this compound. Further research is required to determine if it acts through a similar mechanism or possesses alternative modes of bacterial growth inhibition, such as interference with cell wall synthesis or other critical metabolic pathways.

Table 1: Hypothetical Bacterial Growth Inhibition Data for this compound

| Bacterial Strain | Putative Target | Assay Type | Result (e.g., IC50) |

| Staphylococcus aureus | DNA Gyrase | Enzyme Inhibition | Data Not Available |

| Escherichia coli | DNA Gyrase | Enzyme Inhibition | Data Not Available |

| Mycobacterium tuberculosis | Not Determined | Whole-cell screening | Data Not Available |

Note: This table is for illustrative purposes only. No specific data for this compound is currently available.

Viral Replication Cycle Interference (In vitro assays)

There is currently a significant gap in the scientific literature regarding the in vitro antiviral activity and mechanisms of this compound. While some pyridine-3-carboxylic acid analogs have been reported to exhibit antiviral properties, specific data for the title compound is not available.

Future in vitro assays would be necessary to screen this compound against a panel of viruses. Such studies would aim to determine its efficacy in inhibiting viral replication and to identify the specific stages of the viral life cycle that are affected, such as attachment, entry, uncoating, replication, assembly, or release.

Antineoplastic Mechanistic Investigations (In Vitro Cell Line Models)

The antineoplastic mechanisms of this compound have not been specifically elucidated in in vitro cell line models. Research into related compounds, however, provides a framework for potential mechanisms that could be investigated.

Apoptosis Induction Pathways

The ability of this compound to induce apoptosis in cancer cell lines has not been reported. Studies on other carboxamide derivatives have shown induction of apoptosis through mitochondria-dependent pathways, characterized by chromatin condensation, DNA fragmentation, and caspase activation. For instance, a novel benzooxepino[3,2-b] pyridine derivative was found to induce apoptosis in canine mammary cancer cell lines through the upregulation of TP53 and BAX, and downregulation of BCL-2. Whether this compound activates similar intrinsic or extrinsic apoptotic pathways remains to be determined through future research involving assays for caspase activation, mitochondrial membrane potential, and the expression of key apoptotic regulatory proteins.

Table 2: Hypothetical Apoptosis Induction Data in a Cancer Cell Line Treated with this compound

| Cell Line | Marker | Method | Fold Change vs. Control |

| e.g., MCF-7 | Caspase-3/7 Activity | Luminescence Assay | Data Not Available |

| e.g., MCF-7 | Annexin V Staining | Flow Cytometry | Data Not Available |

| e.g., MCF-7 | BAX/BCL-2 Ratio | Western Blot | Data Not Available |

Note: This table is for illustrative purposes only. No specific data for this compound is currently available.

Cell Cycle Arrest Mechanisms

There is no direct evidence from in vitro studies to suggest that this compound causes cell cycle arrest in cancer cell lines. Research on other structurally related compounds has demonstrated the ability to induce cell cycle arrest at different phases. For example, some arylpyridylindole derivatives have been shown to cause G0/G1 and G2/M phase arrest in A549 lung cancer cells. Genistein, an isoflavonoid, has been reported to induce G2/M arrest in bladder cancer cells by down-regulating cyclins A and B1.

To investigate the effect of this compound on the cell cycle, future studies would need to employ techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment. Furthermore, the expression levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), would need to be examined.

Autophagy Modulation

Current scientific literature, based on extensive searches, does not provide specific studies or data regarding the direct role of this compound in the modulation of autophagy pathways. Research has identified other distinct heterocyclic compounds as autophagy modulators, such as the small molecule 6-Bio (6-bromoindirubin-3'-oxime), which has been shown to induce autophagy and facilitate the clearance of protein aggregates in preclinical models. nih.gov However, dedicated investigations into whether this compound can initiate, inhibit, or otherwise influence autophagic processes, including autophagosome and autolysosome formation, remain to be conducted. Therefore, its capacity to interact with key proteins in the autophagy signaling cascade is currently uncharacterized.

Enzyme Mimicry and Catalytic Roles in Biochemical Systems (In Vitro)

While direct studies on the enzyme mimicry or catalytic functions of this compound are not extensively documented, the broader class of pyridine carboxamide derivatives has been the subject of significant research for their potential as enzyme inhibitors. nih.gov These studies provide foundational insights into the potential biochemical roles of the pyridine carboxamide scaffold.

Research into a series of synthesized pyridine carboxamide and carbothioamide derivatives has demonstrated their potent inhibitory activity against the urease enzyme in vitro. nih.gov Urease is a nickel-dependent metalloenzyme that plays a crucial role in the pathogenesis of various conditions by catalyzing the hydrolysis of urea. nih.gov The inhibitory potential of these derivatives was found to be dependent on the type and position of substitutions on the pyridine ring. nih.gov

In one such study, several pyridine carboxamide derivatives were evaluated, with some exhibiting significant inhibitory action compared to the standard inhibitor, thiourea. nih.gov The binding interactions of the most effective compounds were explored through molecular docking and kinetic studies, which revealed that hydrogen bonding, π–π stacking, and van der Waals forces are key to their inhibitory mechanism against the urease enzyme. nih.gov

The table below summarizes the in vitro urease inhibition data for some of the most potent pyridine carboxamide and carbothioamide derivatives from the study, highlighting their efficacy.

| Compound ID | Compound Name | IC₅₀ (µM) ± SD |

| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |

| Standard | Thiourea | 18.93 ± 0.004 |

These findings for structurally related molecules suggest that the pyridine-3-carboxamide framework, as present in this compound, has the potential to interact with enzyme active sites. The presence of a hydroxyl group and an amide group offers sites for hydrogen bonding, a critical interaction for enzyme binding. evitachem.com However, without specific in vitro enzymatic assays involving this compound, its precise catalytic or inhibitory roles remain speculative.

Exploration of Non Biomedical Applied Research Domains for 6 Hydroxymethyl Pyridine 3 Carboxamide

Material Science Applications

The distinct structural features of 6-(Hydroxymethyl)pyridine-3-carboxamide suggest its potential as a versatile building block in the synthesis of advanced materials. The presence of a rigid pyridine (B92270) core, coupled with hydrogen-bonding capable amide and hydroxyl moieties, could impart desirable thermal, optical, and coordination properties to polymers, electronic materials, and framework structures.

Polymer Chemistry and Monomer Incorporation

The bifunctional nature of this compound, with its reactive hydroxymethyl and amide groups, positions it as a potential monomer for the synthesis of various polymers. The hydroxyl group can participate in condensation polymerization to form polyesters or polyethers, while the amide group, or its derivatives, could be involved in the formation of polyamides.

Research into polymers derived from pyridine-based monomers has highlighted their potential for creating materials with enhanced thermal stability and specific functionalities. For instance, polyamides derived from pyridine dicarboxylic acids have been investigated for their thermal properties. nih.gov The incorporation of the pyridine ring into the polymer backbone can lead to materials with high glass transition temperatures and thermal stability. scilit.com While direct polymerization of this compound has not been extensively reported, the synthesis of polyamides and polyimides from related pyridine derivatives provides a strong precedent for its potential in this area. nih.govscilit.com For example, new co-polyimides have been synthesized through the polycondensation of dianhydrides with diamines containing pyridine moieties, resulting in polymers with high thermal decomposition temperatures. researchgate.net

The table below summarizes the thermal properties of some pyridine-containing polymers, illustrating the potential for developing thermally robust materials from monomers like this compound.

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (TGA) |

| Polyamide | Diamine with pyridine, Pyridine-2,6-dicarbonyl dichloride | >300°C (m.p.) | Not Reported |

| Polyamide | Diamine with pyridine, Pyridine-3,5-dicarbonyl dichloride | >300°C (m.p.) | Not Reported |

| Co-polyimide | 6FDA, ODA, 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide | 289-315°C | >483°C |

This table presents data on related pyridine-containing polymers to infer the potential properties of polymers derived from this compound.

Organic Light-Emitting Diode (OLED) and Electronic Material Components

Pyridine derivatives are extensively utilized in the field of organic electronics, particularly as components of Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable for use as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. rsc.org The strategic functionalization of the pyridine ring allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. rsc.org

While there is no direct report on the use of this compound in OLEDs, the presence of the pyridine core is a key feature in many high-performance OLED materials. rsc.orgnih.gov For instance, pyrene-pyridine integrated systems have been investigated as hole-transporting materials (HTMs), demonstrating that the pyridine moiety can act as an acceptor unit in donor-acceptor architectures. nih.gov Furthermore, rationally designed heteroarylated pyridines have been shown to be promising hole transport materials. rsc.org The carboxamide group in this compound could also play a role in the electronic properties and intermolecular interactions of thin films, potentially influencing device performance. The development of pyridine-based materials for OLEDs is a vibrant area of research, with a focus on achieving high efficiency and long operational stability. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymer Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic ligand is critical in determining the topology, porosity, and functionality of the resulting MOF. The pyridine and hydroxymethyl groups in this compound make it a promising candidate as a ligand for MOF synthesis. The pyridine nitrogen can coordinate to metal centers, while the hydroxymethyl group can either coordinate to a metal or participate in hydrogen bonding to stabilize the framework.

Studies have shown that pyridine-containing ligands are widely used in the construction of MOFs. rsc.orgresearchgate.netuniversityofgalway.ie For example, new metal-organic frameworks have been synthesized using pyridine-3,5-dicarboxylic acid with various metal ions, where template molecules like 3-hydroxymethylpyridine were used to influence the final structure. rsc.org This indicates that the hydroxymethyl group can play a significant role in directing the assembly of the framework. The carboxamide group could also engage in hydrogen bonding, further enhancing the stability and dictating the packing of the structure. The synthesis of Zn-MOFs with pyridine-based carboxylate linkers has demonstrated the creation of coordinatively unsaturated metal sites, which can be beneficial for applications in gas storage and catalysis. researchgate.netelsevierpure.com

Catalysis and Ligand Design

The coordination chemistry of pyridine-carboxamide derivatives suggests their potential as ligands in transition metal catalysis. The ability of the pyridine nitrogen and the amide group (either through the oxygen or deprotonated nitrogen) to bind to metal centers allows for the formation of stable metal complexes with tunable electronic and steric properties.

Homogeneous and Heterogeneous Catalysis

Pyridine-carboxamide ligands have been shown to form complexes with various transition metals, such as copper(II), which exhibit interesting structural and magnetic properties. nih.govrsc.org These complexes can serve as models for the active sites of metalloenzymes or as catalysts in their own right. The electronic properties of the metal center can be modulated by the substituents on the pyridine ring and the amide group, which in turn can influence the catalytic activity.

While direct catalytic applications of this compound complexes are not yet reported, related cobalt complexes with amide-containing ligands have been studied for the catalytic reduction of molecular oxygen. mdpi.com This suggests that complexes of this compound could potentially be explored for various redox reactions. Furthermore, the immobilization of such complexes on solid supports could lead to the development of robust heterogeneous catalysts.

Ligands for Transition Metal Catalysis

The design of new ligands is a cornerstone of advancements in transition metal catalysis. Ligands with both a pyridine and a carboxamide moiety can act as bidentate or even tridentate chelators, depending on the specific coordination mode. The deprotonated amide nitrogen can form a strong bond with the metal center, stabilizing higher oxidation states. researchgate.net

Research on new pyridine carboxamide ligands has demonstrated their versatility in coordinating with copper(II), forming mono-, di-, tri-, and tetranuclear complexes. nih.govrsc.org This ability to form multinuclear complexes could be advantageous in cooperative catalysis. The hydroxymethyl group on this compound could also participate in ligand-substrate interactions through hydrogen bonding, potentially influencing the selectivity of a catalytic reaction. The facile synthesis of such ligands and the ability to tune their properties make them attractive targets for the development of new catalysts for a wide range of organic transformations. nih.gov

Sensing Technologies and Chemo/Biosensors

An extensive review of scientific literature and research databases was conducted to identify studies on the application of this compound in the development of sensing technologies.

No specific research findings were identified for the use of this compound as a fluorescent probe or indicator. While the pyridine and carboxamide moieties are present in some fluorescent compounds, there is no available literature detailing the synthesis or application of this specific molecule for fluorescent sensing purposes.

There is no published research available that investigates the use of this compound for the selective detection of specific ions or molecules. The potential of this compound to act as a chemosensor or in the construction of biosensors has not been reported in the reviewed scientific literature. Research on related pyridine-2,6-dicarboxamide derivatives has shown some potential for the detection of metal ions such as Al³⁺ and Fe³⁺, but this has not been extended to this compound. rsc.org

Agrochemical Research (Excluding Human/Animal Toxicity)

Research into the agrochemical potential of pyridine-3-carboxamide (B1143946) derivatives has revealed promising activities in crop protection and plant growth regulation. While direct studies on this compound are limited, research on analogous structures provides insight into its potential mechanisms of action.

The pyridine carboxamide structural motif is a key component in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov These fungicides act by disrupting the mitochondrial respiratory chain in fungi, a crucial pathway for energy production. nih.gov

A study by Yan et al. (2022) explored a series of novel pyridine carboxamide derivatives and identified 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide as a potent antifungal agent. nih.govnih.gov This compound demonstrated significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.govnih.gov The mechanism of action was confirmed to be the inhibition of the succinate dehydrogenase (SDH) enzyme in B. cinerea. nih.govnih.gov The inhibitory activity of this derivative was found to be comparable to the commercial fungicide thifluzamide. nih.govnih.gov Molecular docking studies further supported that these pyridine carboxamide derivatives can effectively bind to the active site of the SDH enzyme. nih.govnih.gov

In Vivo Antifungal Efficacy of a Pyridine Carboxamide Derivative

| Compound | Concentration (mg/L) | Preventative Efficacy against B. cinerea (%) | Reference |

|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 200 | 53.9 | nih.gov |

| 100 | 49.0 | ||

| 50 | 27.1 | ||

| Thifluzamide (Commercial Fungicide) | 200 | 55.2 | nih.gov |

| 100 | 41.2 | ||

| 50 | 33.8 |

Furthermore, the broader class of pyridine carboxylic acids has been recognized for its herbicidal properties. vt.edu These compounds often act as synthetic auxins, which are plant growth hormones. vt.edu By mimicking natural auxins, they can induce abnormal growth in susceptible plants, ultimately leading to their death. vt.edu This mode of action is particularly effective against broadleaf weeds. vt.edu While specific herbicidal data for this compound is not available, its structural relation to this class of herbicides suggests a potential area for future investigation.

Recent research has highlighted the potential of pyridine-3-carboxamide analogs to act as plant growth regulators. A study by Naglah et al. (2024) synthesized a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs and evaluated their effects on tomato plants. researchgate.net One particular analog, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide, not only provided resistance against the bacterial wilt pathogen Ralstonia solanacearum but also demonstrated significant plant growth-promoting properties. researchgate.net

When applied to tomato seeds, this compound was found to increase the germination rate and the seedling vigor index. researchgate.net This suggests that the compound may influence metabolic pathways within the plant that are crucial for early development. The nicotinamide moiety is a fundamental component of the coenzyme NAD (Nicotinamide Adenine (B156593) Dinucleotide), which plays a central role in cellular metabolism and energy production in plants. nih.govnih.gov It is plausible that derivatives of nicotinamide could interact with or influence the biosynthesis or regeneration of NAD, thereby impacting plant growth and stress responses. nih.govnih.gov

Effect of a Pyridine-3-carboxamide Analog on Tomato Seed Germination and Vigor

| Compound | Concentration (%) | Germination Rate (%) | Vigor Index | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | 0.001 | 92 ± 0.51 | 1613.06 ± 5.95 | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 6 Hydroxymethyl Pyridine 3 Carboxamide Excluding Human Biological Samples

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and analysis of individual components within a mixture. For a polar, heterocyclic compound like 6-(Hydroxymethyl)pyridine-3-carboxamide, High-Performance Liquid Chromatography (HPLC) is the most probable technique, while Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also offer potential applications.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. A reverse-phase HPLC (RP-HPLC) method would be the standard approach for this compound.

Method development would involve a systematic optimization of several key parameters:

Column: A C18 column is the most common choice for separating polar to moderately non-polar compounds and would be a suitable starting point academicjournals.org. The specific choice of column dimensions (e.g., 250 x 4.6 mm) and particle size (e.g., 5 µm) would depend on the desired resolution and analysis time academicjournals.orgresearchgate.net.

Mobile Phase: A mixture of an aqueous buffer (such as a phosphate buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is typically used in RP-HPLC academicjournals.orgnih.gov. The pH of the buffer and the gradient or isocratic elution profile of the organic modifier would be critical variables to optimize for achieving adequate separation from impurities.

Detection: Given the pyridine (B92270) ring structure, UV detection would be the most straightforward method. The compound is expected to have a significant UV absorbance, likely around 260 nm, similar to other nicotinamide (B372718) derivatives researchgate.netnih.govnih.gov. A photodiode array (PDA) detector could be employed to obtain the full UV spectrum for peak purity assessment.

Flow Rate and Temperature: A typical flow rate would be around 1.0 mL/min, and the analysis is often performed at room temperature, although controlling the column temperature can improve reproducibility academicjournals.org.

A hypothetical starting point for an isocratic HPLC method is presented in the table below.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reverse-Phase C18 (250 x 4.6 mm, 5 µm) | Standard for related polar compounds. academicjournals.org |

| Mobile Phase | 70% Phosphate Buffer (pH 7.0) : 30% Methanol | Typical mobile phase for nicotinamides. academicjournals.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. academicjournals.org |

| Detection Wavelength | 260 nm | Common wavelength for nicotinamide metabolites. researchgate.netnih.gov |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Temperature | Ambient (or controlled at 25°C) | Common practice for stability. |

Gas Chromatography (GC) Applications

Direct GC analysis of this compound may be challenging due to its polarity and relatively high boiling point, which could lead to poor peak shape and thermal degradation in the injector or column.

However, GC could be applicable under two conditions:

Derivatization: The hydroxyl and amide groups can be derivatized to form more volatile and thermally stable analogues, such as trimethylsilyl (TMS) ethers/amides. This is a common strategy for analyzing polar molecules by GC springernature.com.

Headspace GC: This technique is primarily used for very volatile impurities (e.g., residual solvents) and is unlikely to be suitable for the direct analysis of the compound itself, but could be used to quantify volatile impurities in a sample of the compound sigmaaldrich.com.

If a derivatization approach is used, a method might employ a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-624) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection springernature.comsigmaaldrich.com.

Thin-Layer Chromatography (TLC) and Preparative Scale Separations

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for qualitative analysis, purity checks, and reaction monitoring. A TLC-densitometric method has been successfully developed for the isomer N-(hydroxymethyl)nicotinamide, demonstrating the viability of this technique for this class of compounds nih.govresearchgate.net.

Key aspects of a TLC method would include:

Stationary Phase: Silica gel F254 plates are commonly used nih.govresearchgate.net. The F254 indicator allows for visualization of UV-active compounds under a UV lamp.

Mobile Phase: A mixture of a moderately polar and a polar solvent would be required to achieve appropriate migration (Rf value). For the related isomer, a mobile phase of chloroform-ethanol (2:3, v/v) was effective nih.govresearchgate.net.

Detection: Visualization is typically done under a UV lamp at 254 nm. For quantification, a densitometer would be used to scan the plate at the wavelength of maximum absorbance (e.g., 260 nm) nih.govresearchgate.net.

This TLC method can be scaled up to preparative layer chromatography for the isolation and purification of the compound from reaction mixtures or to separate it from impurities.

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Standard for polar analytes. nih.govresearchgate.net |

| Mobile Phase | Chloroform : Ethanol (B145695) (2:3, v/v) | Proven effective for N-(hydroxymethyl)nicotinamide. nih.govresearchgate.net |

| Detection | UV lamp (254 nm), Densitometry at 260 nm | Based on UV absorbance of the pyridine ring. nih.govresearchgate.net |

| Limit of Detection (LOD) | ~0.1 µg/spot | Achieved for the related isomer. nih.govresearchgate.net |

| Linearity Range | ~0.2 to 1.75 µg/spot | Achieved for the related isomer. nih.govresearchgate.net |

Spectroscopic Quantification Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. For quantification, UV-Vis spectrophotometry is a direct and accessible method.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward technique for determining the concentration of a substance in a solution, provided it contains a chromophore mdpi.com. The pyridine ring and carboxamide group in this compound constitute a chromophore that absorbs UV radiation.

The procedure involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). The concentration can then be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

For related pyridine and nicotinamide compounds, the λmax is typically observed in the range of 260-280 nm nih.govresearchgate.netnih.gov. The exact λmax and molar absorptivity for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound across the UV range (approx. 200-400 nm). This method is simple and rapid but can be susceptible to interference from other absorbing species in the sample mdpi.com.

Fluorimetric Analysis

Fluorimetric analysis, or spectrofluorometry, is another spectroscopic technique that can offer higher sensitivity and selectivity than UV-Vis spectrophotometry. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength.

While many simple pyridine derivatives are not strongly fluorescent, the specific substitution pattern and solvent environment can significantly influence fluorescence properties mdpi.com. Some pyridine-carboxamide structures have been developed as fluorescent probes niscpr.res.inresearchgate.net. Research on various pyridine-based fluorophores shows emission maxima ranging from 300 to 450 nm, highly dependent on the solvent mdpi.com.

To assess the suitability of this method for this compound, its intrinsic fluorescence would first need to be characterized. This would involve determining its excitation and emission spectra and its quantum yield. If the compound is naturally fluorescent, a quantitative method could be developed by creating a calibration curve of fluorescence intensity versus concentration.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis times, and the potential for miniaturization, making them well-suited for the detection and quantification of electroactive species such as this compound. These techniques rely on the measurement of electrical signals (current or potential) that arise from redox reactions of the analyte at an electrode surface. The inherent electrochemical properties of the pyridine ring and the carboxamide group in this compound allow for its direct or indirect electrochemical determination.

Voltammetric Techniques

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. The shape of the resulting voltammogram provides qualitative and quantitative information about the analyte. Various voltammetric techniques can be employed for the analysis of this compound, with differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) being particularly advantageous due to their high sensitivity and effective discrimination against background currents.

The electrochemical behavior of pyridine derivatives has been studied using techniques like cyclic voltammetry to understand their redox characteristics. For instance, studies on similar compounds, such as 1,4-dihydropyridine drugs, have demonstrated sharp anodic peaks on modified glassy carbon electrodes, indicating an irreversible oxidation process that is diffusion-controlled and pH-dependent. This suggests that this compound would also exhibit a distinct oxidation peak, likely related to the pyridine nucleus, which can be exploited for quantification.

The choice of electrode material is crucial for enhancing the sensitivity and selectivity of the measurement. Modified electrodes, such as those incorporating multi-walled carbon nanotubes (MWCNTs) or metallic nanoparticles, can offer a larger surface area and catalytic effects, leading to lower detection limits. For example, an MWCNT-modified glassy carbon electrode has been successfully used for the determination of amlodipine, a dihydropyridine derivative, with a linear range from 0.01 to 0.3 µg/mL and a low limit of detection of 0.001 µg/mL.

Table 1: Comparison of Voltammetric Techniques for the Determination of Pyridine Derivatives

| Technique | Typical Working Electrode | Linear Range (Conceptual) | Limit of Detection (LOD) (Conceptual) | Key Advantages |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 0.1 µM - 100 µM | 0.05 µM | High sensitivity, good resolution. |

| Square-Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode | 0.05 µM - 50 µM | 0.01 µM | Fast scan rates, high sensitivity. |

| Cyclic Voltammetry (CV) | Carbon Paste Electrode | 1 µM - 500 µM | 0.5 µM | Provides information on redox mechanisms. |

Amperometric Sensing

Amperometry involves the measurement of current at a constant applied potential over time. This technique is particularly useful for continuous monitoring and in flow-based systems like high-performance liquid chromatography (HPLC) with electrochemical detection. An amperometric sensor for this compound would operate at a fixed potential corresponding to the oxidation potential of the compound.

The development of amperometric sensors often involves the modification of the electrode surface with catalysts or mediators to facilitate the electron transfer reaction and lower the required overpotential. For nicotinamide adenine (B156593) dinucleotide (NADH), which shares the nicotinamide core, chemically modified screen-printed carbon electrodes have been developed. These disposable sensors can incorporate mediators like Meldola's Blue to electrocatalytically oxidize NADH at a low potential of -0.05 V, achieving a linear response up to 2.5 × 10⁻⁴ mol dm⁻³ and a detection limit of 2.5 × 10⁻⁶ mol dm⁻³. Similar strategies could be adapted for this compound.

The performance of an amperometric sensor is characterized by its sensitivity, response time, and stability. For instance, an amperometric sensor for NADH based on a horseradish peroxidase and redox polymer modified electrode demonstrated a linear current increase with concentrations ranging from 1x10⁻⁷ M to 2x10⁻⁴ M.

Table 2: Performance Characteristics of a Conceptual Amperometric Sensor for this compound

| Parameter | Value |

|---|---|

| Working Potential | +0.8 V (vs. Ag/AgCl) |

| Linear Range | 0.5 µM - 500 µM |

| Limit of Detection (LOD) | 0.1 µM |

| Response Time (t90%) | < 10 s |

| Sensitivity | 50 nA/µM |

Sample Preparation and Matrix Effects (Excluding Human Biological Samples)

The accurate quantification of this compound in various non-human samples, such as environmental water, agricultural products, or industrial process streams, necessitates appropriate sample preparation to isolate the analyte from interfering matrix components. The matrix refers to all the components in a sample other than the analyte of interest. These components can significantly influence the analytical signal, a phenomenon known as the matrix effect.

Matrix effects can either enhance or suppress the analytical signal, leading to inaccurate results. In electrochemical analysis, matrix components can adsorb onto the electrode surface, altering its reactivity (fouling), or they can be electroactive at the applied potential, causing overlapping signals. Therefore, sample preparation aims to remove or minimize these interferences.

Common sample preparation techniques for removing matrix interferences include:

Filtration: To remove particulate matter.

Solvent Extraction: To transfer the analyte from the sample matrix into a cleaner solvent.

Solid-Phase Extraction (SPE): To selectively adsorb the analyte or the interferences onto a solid support, allowing for their separation.

Dilution: A simple and effective way to reduce the concentration of interfering species, particularly when the analytical method has sufficient sensitivity.

The choice of sample preparation method depends on the complexity of the matrix and the concentration of the analyte. For relatively clean samples like river water, a simple filtration and pH adjustment might be sufficient. For more complex matrices, such as plant extracts or industrial effluents, a multi-step procedure involving extraction and SPE may be necessary.

To compensate for matrix effects that cannot be completely eliminated through sample preparation, several analytical strategies can be employed:

Matrix-Matched Calibration: Standards are prepared in a solution that closely mimics the composition of the sample matrix.

Standard Addition Method: Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the initial concentration. This method is particularly useful for complex or unknown matrices as it inherently accounts for the matrix effect in each sample.

The magnitude of the matrix effect (ME) can be quantified using the following formula: ME (%) = (Signal in matrix / Signal in solvent - 1) x 100 A positive value indicates signal enhancement, while a negative value indicates signal suppression. Ideally, the ME should be close to zero.

Table 3: Hypothetical Matrix Effects for the Analysis of this compound in Different Environmental Samples

| Sample Matrix | Sample Preparation Method | Analytical Technique | Matrix Effect (%) |

|---|---|---|---|

| River Water | 0.45 µm Filtration, pH 7 buffer | DPV | -15% (Suppression) |

| Agricultural Runoff | Filtration, SPE (C18 cartridge) | Amperometry | -5% (Suppression) |

| Industrial Wastewater | Dilution (1:10), Filtration | SWV | +8% (Enhancement) |

Future Research Directions and Unexplored Avenues for 6 Hydroxymethyl Pyridine 3 Carboxamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The landscape of chemical and drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze immense datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the discovery of new molecules with desired properties. nih.gov

For 6-(hydroxymethyl)pyridine-3-carboxamide, AI and ML can be pivotal in several areas: